N-(3-chloro-4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide is a chemical compound that belongs to the class of substituted benzamides, featuring a tetrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The structural framework of this compound allows for interactions with various biological targets, making it a candidate for further research.
This compound can be synthesized through various chemical methods, which involve the introduction of the tetrazole moiety and functional groups onto the benzamide structure. Its synthesis has been documented in several studies focusing on structure-activity relationships and biological evaluations .
N-(3-chloro-4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide is classified as a benzamide derivative with a tetrazole substituent. The presence of the tetrazole ring is significant as it can enhance the compound's ability to act as a hydrogen bond acceptor, which is crucial for its interaction with biological macromolecules .
The synthesis of N-(3-chloro-4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and time, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure of the synthesized compound.
The molecular formula of N-(3-chloro-4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide is , with a molecular weight of approximately 329.74 g/mol.
Property | Value |
---|---|
Molecular Formula | C15H12ClN5O2 |
Molecular Weight | 329.74 g/mol |
IUPAC Name | N-(3-chloro-4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide |
InChI | InChI=1S/C15H12ClN5O2/c1-23... |
InChI Key | DRDNUNWCAPECBQ-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3)Cl |
The structure features a chloro group at the meta position relative to a methyl group on the benzene ring, along with a tetrazole substituent that enhances its biological activity .
N-(3-chloro-4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide can participate in various chemical reactions:
Common reagents used in these reactions include sodium azide for nucleophilic substitution and potassium permanganate or hydrogen peroxide for oxidation processes. The outcomes depend on specific conditions and reagents employed during each reaction .
The mechanism of action for N-(3-chloro-4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with biological targets, particularly enzymes or receptors.
In studies focusing on xanthine oxidase inhibition, it has been demonstrated that the tetrazole moiety plays a crucial role in forming hydrogen bonds with target residues, enhancing binding affinity and specificity . This interaction leads to effective inhibition of enzymatic activity, which is beneficial in treating conditions like hyperuricemia.
The physical properties of N-(3-chloro-4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide include:
Key chemical properties include:
N-(3-chloro-4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide has several scientific applications:
The tetrazole ring system, a five-membered heterocycle containing four nitrogen atoms (1H-tetrazole), serves as a privileged scaffold in contemporary drug design due to its unique physicochemical properties and bioisosteric capabilities. This moiety exhibits a pKa range (4.5-4.9) remarkably similar to carboxylic acids (pKa ~4.2), enabling it to mimic carboxylate groups in biological systems while offering superior metabolic stability and enhanced membrane permeability. Unlike carboxyl groups, tetrazoles are resistant to metabolic conjugation reactions (e.g., glucuronidation) and do not form reactive acyl glucuronide metabolites that can cause idiosyncratic toxicity. The 1H-tetrazole isomer specifically adopted in N-(3-chloro-4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide provides distinct advantages over its 2H-tetrazole counterpart, including greater chemical stability under physiological conditions and optimized vectorial presentation for target binding [1] [6].
Table 1: Comparative Properties of Tetrazole vs. Carboxylic Acid Bioisosteres
Property | Tetrazole (1H) | Carboxylic Acid | Significance |
---|---|---|---|
pKa Range | 4.5-4.9 | 4.0-4.5 | Similar ionization at physiological pH |
Metabolic Stability | High | Moderate-Low | Reduced Phase II conjugation |
Lipophilicity (log P) | Lower | Higher | Enhanced membrane permeability |
Hydrogen Bond Capacity | 3-4 acceptors | 2 acceptors | Improved target interaction |
Bond Length (C-X) | ~1.32 Å (C-N) | ~1.52 Å (C-C) | Topological similarity |
Tautomerism | Possible | None | Structural flexibility |
The structural impact of tetrazole incorporation extends beyond mere bioisosteric replacement. X-ray crystallographic studies of tetrazole-containing drug-receptor complexes reveal that the tetrazole anion forms stronger hydrogen bonds than carboxylates due to its multiple nitrogen atoms and symmetrical charge distribution. This characteristic is particularly valuable in metalloenzyme inhibition where tetrazoles can coordinate metal ions more effectively than carboxylates. Furthermore, the planar structure of the tetrazole ring facilitates π-π stacking interactions with aromatic residues in protein binding pockets. The meta-substitution pattern in N-(3-chloro-4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide positions the tetrazole for optimal vector alignment with complementary residues in biological targets, a design principle validated in angiotensin II receptor blockers (ARBs) where meta-substituted tetrazoles demonstrated superior potency over ortho- and para-isomers by 50-fold in some cases [1] [6].
The metabolic resilience of the tetrazole ring significantly enhances the pharmacokinetic profile of drug candidates. Unlike carboxylic acid groups, which undergo glucuronidation followed by potentially toxic acyl migration, tetrazoles demonstrate remarkable stability against Phase I and Phase II metabolic enzymes. This stability is exemplified in clinically successful tetrazole-containing drugs like losartan, which maintains prolonged therapeutic effects. The 1H-tetrazole isomer specifically adopted in this benzamide hybrid further resists ring opening under physiological conditions, ensuring sustained target engagement [1].
The 3-chloro-4-methylphenyl moiety represents a strategically optimized pharmacophore recurrent in bioactive molecules across therapeutic domains. This substitution pattern combines two distinct electronic effects: the chlorine atom provides strong σ-electron withdrawal (+0.23 Hammett constant) while the methyl group offers moderate σ-electron donation (-0.17 Hammett constant), creating a polarized aromatic system with defined dipole moments that enhance interactions with hydrophobic protein pockets. The chloro-methyl juxtaposition specifically enables simultaneous hydrophobic contact (via methyl) and halogen bonding (via chlorine), a dual interaction strategy observed in crystallographic studies of ligand-receptor complexes [1] [9].
Table 2: Bioactive Compounds Featuring 3-Chloro-4-methylphenyl Pharmacophores
Compound Class | Therapeutic Area | Key Structural Features | Observed Effects |
---|---|---|---|
Antineoplastic Agents | Oncology | N-2-biphenylyl-2-chloro-5-(methylthio)benzamide | Enhanced tubulin inhibition |
Antimicrobials | Infectious Diseases | 4-[5-(4-chloro-3-methylphenoxy)-1H-tetrazol-1-yl]benzamide | Improved Gram-positive coverage |
Anti-inflammatory | Pain/Inflammation | Celecoxib analogs | Selective COX-2 inhibition |
Kinase Inhibitors | Oncology/Immunology | Pyrazole-benzamide hybrids | JAK/STAT pathway modulation |
Metabolic Modulators | Diabetes/Obesity | Glycogen phosphorylase inhibitors | Reduced hepatic glucose production |
Positional isomerism dramatically influences bioactivity, as evidenced by comparative studies of chloro-methylphenyl regioisomers. The 3-chloro-4-methyl configuration consistently outperforms 2-chloro-4-methyl and 4-chloro-3-methyl analogs in receptor binding assays, likely due to optimized steric complementarity with target proteins. The methyl group at C4 prevents oxidative metabolism at this position—a common deactivation pathway for phenyl-containing drugs—while the chlorine at C3 blocks electrophilic attack and directs subsequent functionalization to the ortho-position. Molecular modeling indicates that the 3-chloro-4-methylphenyl group adopts a preferential orientation in hydrophobic enzyme pockets where the chlorine atom engages in halogen bonding with backbone carbonyl oxygens (distance: 3.0-3.3 Å, angle: 140-165°) while the methyl group participates in van der Waals contacts with aliphatic residues [1] [9].
The electron-withdrawing chlorine also acidifies the benzamide NH proton, strengthening its hydrogen-bond donation capacity—a critical feature for interactions with receptor residues. This effect is quantified by ~1 kcal/mol increased binding energy in molecular dynamics simulations when comparing 3-chloro-4-methylphenyl with unsubstituted phenyl analogs. The combined steric and electronic optimization makes this substitution pattern particularly valuable in kinase inhibitors and GPCR-targeted therapeutics where precise positioning in ATP-binding pockets and allosteric sites is required [9].
Benzamide derivatives have evolved from simple antimicrobial agents to sophisticated targeted therapeutics over eight decades of medicinal chemistry innovation. The historical progression reveals strategic molecular refinements that enhanced target specificity while maintaining favorable pharmacokinetic profiles:
1950s-1960s (First Generation): Early benzamide drugs featured simple substitutions focused on antibacterial applications (e.g., ortho-chloro benzamide derivatives). These compounds established the fundamental SAR that electron-withdrawing groups ortho to the carboxamide enhanced antimicrobial potency but suffered from metabolic instability and limited spectrum [5].
1970s-1980s (Second Generation): Structural diversification introduced heterocyclic appendages, exemplified by the development of clebopride and metoclopramide. The critical innovation was recognition that meta-substituted heterocycles (particularly azoles) dramatically improved CNS penetration and dopamine receptor affinity. This period established benzamide as a versatile scaffold for neurological and gastrointestinal therapeutics [10].
1990s-2000s (Third Generation): Strategic bioisosteric replacements defined this era, most notably the substitution of carboxylic acids with tetrazole rings in compounds like losartan (approved 1995). This decade also saw the systematic exploration of chloro-methylphenyl variants in kinase inhibitors, culminating in patented antineoplastic benzamides featuring optimized substitution patterns for enhanced target affinity [5] [10].
2010-Present (Fourth Generation): Contemporary benzamide design focuses on hybrid pharmacophores combining optimized substitution patterns with privileged heterocycles. The compound N-(3-chloro-4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide represents this modern approach, integrating three validated elements: (1) the metabolic stability of tetrazole, (2) the target affinity of chloro-methylphenyl, and (3) the conformational restraint of meta-substituted benzamide. Recent patent activity shows accelerating innovation in this chemical space, particularly for diabetes (glycogen phosphorylase inhibitors), oncology (histone deacetylase inhibitors), and inflammation (COX-2 selective agents) [2] [5] [10].
The evolution of benzamide drug discovery reveals a consistent trajectory toward increased molecular complexity and target sophistication. Modern benzamide hybrids now address challenging targets like protein-protein interactions and allosteric enzyme pockets through strategic positioning of tetrazole rings and halogenated aryl groups. The latest generation of benzamide-tetrazole hybrids demonstrates nanomolar potency against metabolic enzymes and kinases previously considered "undruggable," validating this hybrid approach [5] [10].
Table 3: Evolution of Benzamide Derivatives in Medicinal Chemistry
Era | Representative Compound | Key Structural Innovation | Therapeutic Application |
---|---|---|---|
1950-1960s | Ortho-chloro benzamide | Halogenation for enhanced activity | Antimicrobial agents |
1970-1980s | Metoclopramide | Aminoalkyl substitution | Antiemetic/GI motility |
1990-2000s | Losartan | Tetrazole-carboxylic acid bioisosterism | Hypertension (ARBs) |
2000-2010s | Vorinostat | Hydroxamic acid incorporation | Oncology (HDAC inhibition) |
2010-Present | N-(3-chloro-4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide | Hybrid chloro-methylphenyl/tetrazole design | Targeted therapies (under investigation) |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3